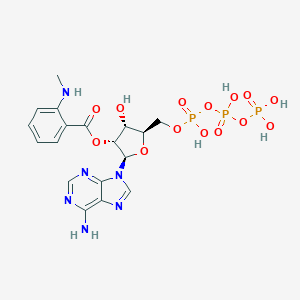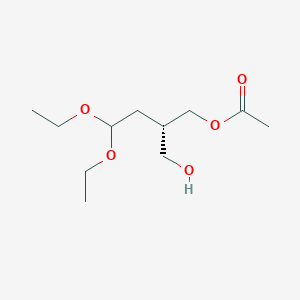
2-(2-Methylsulfanylethyl)-1,1-dioxo-1,2-benzothiazol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Methylsulfanylethyl)-1,1-dioxo-1,2-benzothiazol-3-one: is a complex organic compound that belongs to the class of benzisothiazoles. This compound is characterized by the presence of a benzisothiazole ring system, which is a fused bicyclic structure containing both sulfur and nitrogen atoms. The compound also features a methylthioethyl side chain, which contributes to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methylsulfanylethyl)-1,1-dioxo-1,2-benzothiazol-3-one typically involves multiple steps. One common method includes the reaction of 2-aminobenzenesulfonamide with 2-chloroethyl methyl sulfide under basic conditions. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the benzisothiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group or the benzisothiazole ring, resulting in the formation of amines or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and reduced benzisothiazole derivatives.
Substitution: Halogenated or nitrated benzisothiazole compounds.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds. Its unique structure allows for the exploration of various chemical transformations and the synthesis of novel molecules.
Biology: In biological research, 2-(2-Methylsulfanylethyl)-1,1-dioxo-1,2-benzothiazol-3-one is studied for its potential biological activities. It has shown promise as an antimicrobial agent, with activity against various bacterial and fungal strains.
Medicine: The compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry: In the industrial sector, the compound is used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.
作用机制
The mechanism of action of 2-(2-Methylsulfanylethyl)-1,1-dioxo-1,2-benzothiazol-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. The presence of the benzisothiazole ring allows for strong binding interactions, while the methylthioethyl side chain can enhance its lipophilicity and cellular uptake.
相似化合物的比较
2-(2-(Methylthio)ethyl)-1,2-benzisothiazol-3(2H)-one: Lacks the dioxide group, resulting in different chemical properties.
2-(2-Methylsulfanylethyl)-1,1-dioxo-1,2-benzothiazol-3-one: Contains a different substituent on the benzisothiazole ring, leading to variations in reactivity and biological activity.
Uniqueness: The presence of both the methylthioethyl side chain and the dioxide group in this compound makes it unique. These functional groups contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other benzisothiazole derivatives.
属性
CAS 编号 |
125698-32-0 |
|---|---|
分子式 |
C10H11NO3S2 |
分子量 |
257.3 g/mol |
IUPAC 名称 |
2-(2-methylsulfanylethyl)-1,1-dioxo-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C10H11NO3S2/c1-15-7-6-11-10(12)8-4-2-3-5-9(8)16(11,13)14/h2-5H,6-7H2,1H3 |
InChI 键 |
PCOYTLGIKATEHT-UHFFFAOYSA-N |
SMILES |
CSCCN1C(=O)C2=CC=CC=C2S1(=O)=O |
规范 SMILES |
CSCCN1C(=O)C2=CC=CC=C2S1(=O)=O |
Key on ui other cas no. |
125698-32-0 |
同义词 |
8-(2-methylsulfanylethyl)-9,9-dioxo-9$l^{6}-thia-8-azabicyclo[4.3.0]no na-1,3,5-trien-7-one |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-[(Ethylsulfanyl)methyl]phenol](/img/structure/B166562.png)









